molecular formula C19H19N3O3 B6577181 6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide CAS No. 1797295-41-0

6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide

Cat. No.: B6577181
CAS No.: 1797295-41-0
M. Wt: 337.4 g/mol
InChI Key: SFABYDDZEOFAJN-UHFFFAOYSA-N
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Description

6-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy group at position 6 of the indole core and a carboxamide moiety linked to a para-substituted phenyl group bearing a methylcarbamoyl side chain (Figure 1).

Properties

IUPAC Name

6-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-20-18(23)9-12-3-6-14(7-4-12)21-19(24)17-10-13-5-8-15(25-2)11-16(13)22-17/h3-8,10-11,22H,9H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABYDDZEOFAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Indole Substituent Aryl Group Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
6-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide 6-OCH₃ 4-[(Methylcarbamoyl)methyl]phenyl C₁₉H₁₉N₃O₃ 337.38 Not reported -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F 4-Benzoylphenyl C₂₂H₁₅FN₂O₂ 358.37 249–250
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F 2-(4-Methylbenzoyl)phenyl C₂₃H₁₇FN₂O₂ 372.40 233–234
N-(4-(4-(Thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1H-indole-2-carboxamide None 4-(4-(Thiophene-2-carbonyl)piperazin-1-yl)phenyl C₂₃H₂₁N₅O₂S 431.51 Not reported

Key Observations :

  • Substituent Position : Unlike fluoro-substituted analogs (e.g., compounds in ), the methoxy group at position 6 in the target compound may reduce electrophilicity and alter hydrogen-bonding interactions with biological targets .
  • Aryl Group Complexity : The methylcarbamoyl side chain in the target compound introduces a polar amide group, contrasting with benzoyl or sulfonyl groups in analogs (e.g., compounds 29–33 in ), which may affect solubility and pharmacokinetics .

Spectroscopic and Analytical Comparisons

  • NMR Profiles: The methoxy group (δ ~3.76 ppm in ^1H-NMR) and carboxamide NH (δ ~12.1–12.3 ppm) are diagnostic signals, as seen in related indole-2-carboxamides .
  • Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (theoretical m/z 338.14) would align with analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m/z 359.12) .

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